REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN[CH2:8][C:9]1[C:10]([N:16]([CH2:21][CH:22]2[CH2:24][CH2:23]2)[CH2:17][CH:18]2[CH2:20][CH2:19]2)=[N:11][C:12]([F:15])=[CH:13][CH:14]=1.C(=O)(O)[O-:35].[Na+].N#CBr>CO>[CH:18]1([CH2:17][N:16]([CH2:21][CH:22]2[CH2:24][CH2:23]2)[C:10]2[C:9]([CH:8]=[O:35])=[CH:14][CH:13]=[C:12]([F:15])[N:11]=2)[CH2:20][CH2:19]1 |f:1.2|
|
Name
|
{3-[(3,5-bis-trifluoromethyl-benzylamino)-methyl]-6-fluoro-pyridin-2-yl}-bis-cyclopropylmethyl-amine
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CNCC=2C(=NC(=CC2)F)N(CC2CC2)CC2CC2)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
139.6 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
237.5 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for about 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |